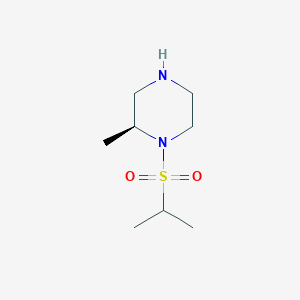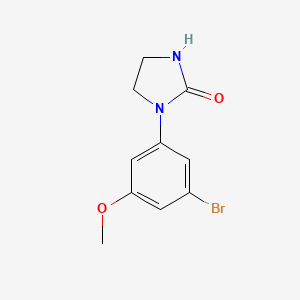
3-(5-Bromo-2-fluorophenoxy)azetidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidines, including “3-(5-Bromo-2-fluorophenoxy)azetidine”, is an important area of research due to their ubiquity in natural products and importance in medicinal chemistry . A method has been reported for the synthesis of azetidines via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines .Molecular Structure Analysis
The molecular structure of “3-(5-Bromo-2-fluorophenoxy)azetidine” consists of a four-membered azetidine ring with a bromo-fluorophenoxy group attached .Chemical Reactions Analysis
Azetidines are known for their reactivity and are excellent candidates for ring-opening and expansion reactions . They also have potential in peptidomimetic and nucleic acid chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Bromo-2-fluorophenoxy)azetidine” such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
A study by Mollet et al. (2011) explored the stereoselective preparation of various 4-substituted piperidines using mesyloxyethylazetidines, related to azetidine derivatives. This approach offers an alternative for synthesizing disubstituted piperidines, which are valuable in medicinal chemistry (Mollet et al., 2011).
Synthesis of New Antibiotics
Research by Ikee et al. (2008) demonstrated the synthesis of 3-sulfenylazetidine derivatives, which were then incorporated into quinolone antibiotics. Some of these antibiotics showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (Ikee et al., 2008).
Novel Functionalized Azetidines
A study by Stankovic et al. (2013) presented the synthesis of various 3-substituted ethylazetidines using 3-bromo-3-ethylazetidines. This process led to the creation of spirocyclic azetidine building blocks, illustrating the versatility of azetidine derivatives in synthetic chemistry (Stankovic et al., 2013).
Ion Transport in Plant Physiology
Pitman et al. (1977) studied the effect of azetidine-2-carboxylic acid on ion transport in barley roots. This research provides insight into the relationship between protein synthesis and ion transport in plants, highlighting the biological significance of azetidine derivatives (Pitman et al., 1977).
Dopaminergic Antagonist Evaluation
Metkar et al. (2013) evaluated azetidine derivatives as dopaminergic antagonists. This study is important in understanding the potential therapeutic applications of azetidine derivatives in neuropharmacology (Metkar et al., 2013).
Antiviral Drug Development
Research by Kumar et al. (1994) explored the synthesis of 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidines as potential anti-AIDS drugs. This work demonstrates the potential use of azetidine derivatives in developing treatments for HIV (Kumar et al., 1994).
Propiedades
IUPAC Name |
3-(5-bromo-2-fluorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYLQLBQNGYORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-fluorophenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B1406153.png)



![1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride](/img/structure/B1406160.png)

![1,4-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B1406162.png)
![1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone](/img/structure/B1406163.png)
![N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1406165.png)



